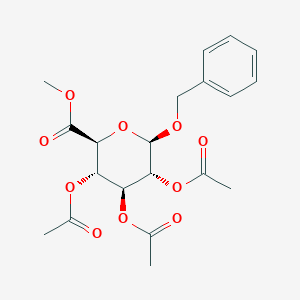
Benzyl |A-D-Glucopyranosiduronic Acid Methyl Ester Triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl β-D-Glucopyranosiduronic acid derivatives are important in the field of carbohydrate chemistry due to their relevance in biological systems and their potential applications in pharmaceuticals. The synthesis of these compounds often involves the protection of hydroxyl groups to allow for specific chemical modifications. One such derivative is benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranosiduronic acid, which is fully protected with hydrogenolyzable groups except at the C-6 position .
Synthesis Analysis
The synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranosiduronic acid involves several steps, starting with the tritylation and benzoylation of benzyl β-D-glucopyranoside to give an intermediate that is then converted into the tri-O-benzyl derivative. This intermediate undergoes oxidation to form an aldehyde, which is further oxidized to the methyl ester. Finally, alkaline hydrolysis yields the desired glucuronic acid derivative . Other related compounds, such as glycosyl esters of amino acids, have been synthesized using methods that involve imidazole-promoted ester linkage formation, demonstrating the versatility of carbohydrate chemistry .
Molecular Structure Analysis
The molecular structure of carbohydrate derivatives like benzyl β-D-glucopyranosiduronic acid is characterized by the presence of multiple benzyl groups that protect the hydroxyl functions. These groups can be strategically removed or modified to yield various esters and amides, as demonstrated in the synthesis of related compounds . The molecular packing of these compounds does not show special interactions, as observed in the structurally characterized carbohydrate ester of orthocarbonic acid .
Chemical Reactions Analysis
The chemical reactivity of benzyl β-D-glucopyranosiduronic acid derivatives is influenced by the protecting groups present on the molecule. These groups can be selectively removed or modified to create a diverse array of partial esters and other derivatives. For instance, the thiocarbonyl group has been used to block the C2 hydroxyl in methyl glucosides, allowing for the synthesis of various esters . Additionally, decarboxylative elimination has been employed to create unsaturated sugars from glucopyranosiduronic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl β-D-glucopyranosiduronic acid derivatives are dictated by their molecular structure. The presence of multiple benzyl and acetyl groups can influence the solubility, crystallinity, and reactivity of these compounds. For example, selective acetylation of benzyl β-D-glucopyranoside leads to the formation of crystalline triacetates, demonstrating the impact of esterification on the physical properties of these molecules . The synthesis of benzyl 2-acetamino-2-deoxy-α-D-glucopyranosiduronic acidamides further illustrates the chemical versatility of these compounds .
科学的研究の応用
Chemical Modification of Natural Polymers
The modification of natural polymers like xylan (a component of hemicellulose) to produce biopolymer ethers and esters offers a path to new materials with specific properties. These modifications can result in xylan esters that may form nanoparticles suitable for drug delivery applications. The modification conditions significantly affect the structure and properties of the resulting products. These advancements suggest potential for creating novel materials for various applications, including healthcare (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Drug Delivery Systems
Research into xylan derivatives highlights their potential in forming spherical nanoparticles with sizes down to 60 nm, suitable for drug delivery systems. This application is significant due to the controlled release and targeted delivery of pharmaceuticals, demonstrating the versatility of chemically modified natural polymers in advancing medical technologies (Petzold-Welcke et al., 2014).
Environmental and Health Impact of Chemical Esters
Parabens, esters of para-hydroxybenzoic acid, are widely used as preservatives in various consumer products. Despite their efficacy, the potential health effects and environmental persistence of these compounds have raised concerns. Studies suggest the need for a deeper understanding of their fate in aquatic environments and their interaction with other chemicals, which could shed light on safer and more sustainable chemical practices (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmaceutical Applications
The development of pharmacological chaperone therapy for conditions like Gaucher disease, where mutations lead to enzyme misfolding, showcases the therapeutic potential of chemical modification in pharmaceuticals. By enhancing the correct folding of enzymes, this approach underlines the importance of molecular modification in developing treatments for genetic disorders (Benito, García Fernández, & Mellet, 2011).
特性
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-11(21)27-15-16(28-12(2)22)18(29-13(3)23)20(30-17(15)19(24)25-4)26-10-14-8-6-5-7-9-14/h5-9,15-18,20H,10H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZIUMCUDYOPQO-KVIJGQROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OCC2=CC=CC=C2)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC2=CC=CC=C2)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443600 |
Source


|
| Record name | Benzyl |A-D-Glucopyranosiduronic Acid Methyl Ester Triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl |A-D-Glucopyranosiduronic Acid Methyl Ester Triacetate | |
CAS RN |
3080-47-5 |
Source


|
| Record name | Benzyl |A-D-Glucopyranosiduronic Acid Methyl Ester Triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

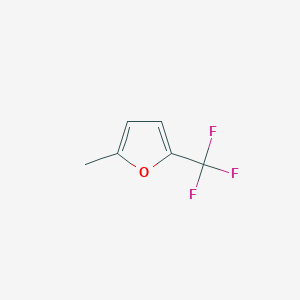
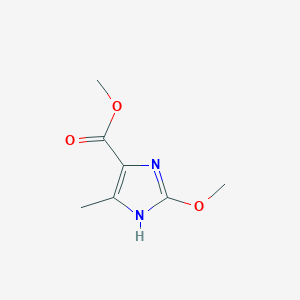
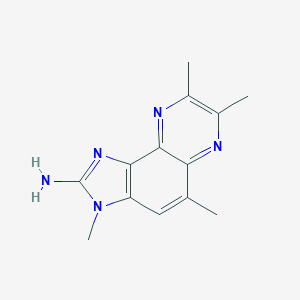
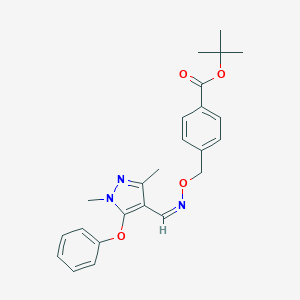
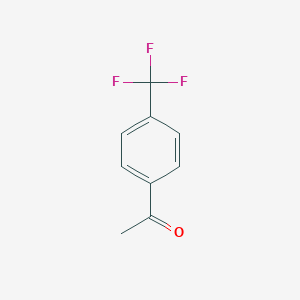
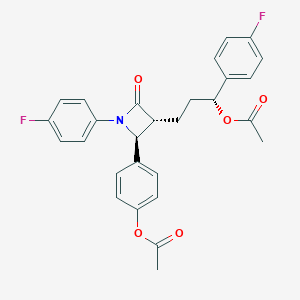
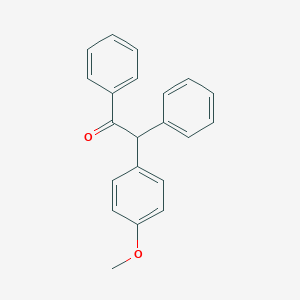
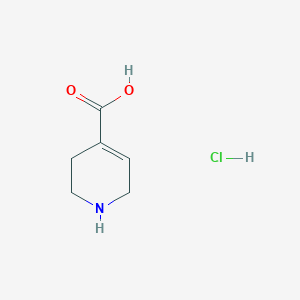
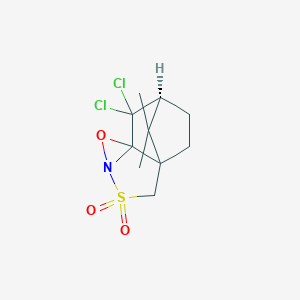
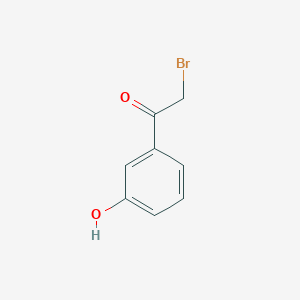
![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)
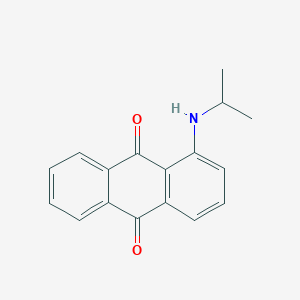
![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)
![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)